Fmoc-cis-4-aminocyclohexane acetic acid

Solid-phase peptide synthesis Physical property differentiation Crystallinity

Fmoc-cis-4-aminocyclohexane acetic acid (Fmoc-1,4-cis-ACHA-OH) is a fluorenylmethyloxycarbonyl-protected non-proteinogenic amino acid building block. The molecule comprises a cyclohexane ring bearing a cis-1,4-disposed aminomethylene-acetic acid moiety and an Fmoc-protected amine; its molecular formula is C23H25NO4 (MW 379.4).

Molecular Formula C23H25NO4
Molecular Weight 379,46 g/mole
CAS No. 1217675-84-7
Cat. No. B613607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-cis-4-aminocyclohexane acetic acid
CAS1217675-84-7
SynonymsFmoc-cis-4-aminocyclohexane acetic acid
Molecular FormulaC23H25NO4
Molecular Weight379,46 g/mole
Structural Identifiers
SMILESC1CC(CCC1CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C23H25NO4/c25-22(26)13-15-9-11-16(12-10-15)24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,24,27)(H,25,26)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-cis-4-aminocyclohexane acetic acid (CAS 1217675-84-7): Core Identity and Procurement Baseline


Fmoc-cis-4-aminocyclohexane acetic acid (Fmoc-1,4-cis-ACHA-OH) is a fluorenylmethyloxycarbonyl-protected non-proteinogenic amino acid building block [1]. The molecule comprises a cyclohexane ring bearing a cis-1,4-disposed aminomethylene-acetic acid moiety and an Fmoc-protected amine; its molecular formula is C23H25NO4 (MW 379.4) . It is manufactured as a white crystalline powder and is designed for solid-phase peptide synthesis (SPPS) under standard Fmoc/tBu protocols .

Fmoc-SPPS of peptidomimetics with constrained turn motifs
Foldamer design requiring cis-1,4-cyclohexane stereochemistry
Fmoc/tBu protocols with DMF/NMP solvent systems

Why Fmoc-cis-4-aminocyclohexane acetic acid Cannot Be Substituted by its Trans Isomer or Other Cyclohexane-Fmoc Analogs


Cyclohexane-based Fmoc building blocks are not interchangeable; the stereochemistry of the ring directly dictates the conformational properties of the resulting peptide backbone [1]. The cis-1,4 arrangement forces the acetic acid side chain into a distinct orientation relative to the aminomethylene group, altering the local φ/ψ dihedral angle preferences and the propensity to stabilize turn versus extended motifs [1][2]. Simple replacement with the trans isomer (CAS 1217650-00-4) or with Fmoc-cis-4-aminocyclohexane carboxylic acid (CAS 147900-45-6) changes the length and geometry of the linker, which can abolish biological activity in structure-dependent targets such as protease inhibitors [2].

Required Fmoc-cis-4-aminocyclohexane acetic acid
Risk if Substituted Fmoc-trans isomer

Trans isomer extends backbone trajectory and may disrupt kinked turn motifs.

Required Fmoc-cis-4-aminocyclohexane acetic acid
Risk if Substituted Fmoc-cis-4-aminocyclohexane carboxylic acid

Shorter linker alters spacing and geometry, potentially abolishing target binding.

Quantitative Differentiation Evidence for Fmoc-cis-4-aminocyclohexane acetic acid versus Closest Analogs


Melting Point: Cis Isomer Melts at 144–152 °C vs. 190–198 °C for the Trans Isomer

The cis isomer exhibits a melting range of 144–152 °C, whereas the trans isomer melts sharply higher at 190–198 °C . This ~50 °C difference reflects weaker crystal lattice energy in the cis configuration and can affect lyophilization behavior, long-term storage stability, and ease of handling during automated SPPS .

Melting point differentiation
Head-to-head
Cis: 144–152 °C; Trans: 190–198 °C
Indicates lower crystal lattice energy; may influence dissolution in SPPS solvents.
Data to verify; supplier-reported range.
Solid-phase peptide synthesis Physical property differentiation Crystallinity

Conformational Output: Cis Isomer Enforces a Kinked Backbone, Trans Favors an Extended Geometry

Proton and carbon-13 NMR studies on the structurally analogous 4-aminomethyl-1-cyclohexanecarboxylic acids demonstrate that the cis isomer populates a conformer with the carboxylic acid side chain in the axial orientation, while the trans isomer adopts a diequatorial arrangement [1]. Computational modelling of cis- vs trans-4-aminocyclohexane-containing peptides corroborates that the cis stereochemistry introduces a ca. 60° kink in the backbone, whereas the trans isomer maintains an extended trajectory [1][2].

Conformational output
Class-level
Cis enforces axial/kinked geometry; trans adopts extended diequatorial.
Supports selection for turn mimetics over extended strand motifs.
Inferred from NMR on structural analogs.
Conformational analysis Peptide secondary structure Foldamer design

Biological Activity Proof Point: Cis-Cyclohexane Linker Retains Inhibitory Activity in Falcipain-2 Peptidomimetics

In a series of protein–protein interaction mimics targeting Plasmodium falciparum cysteine protease falcipain-2, a macrocyclic construct incorporating cis-4-aminocyclohexane carboxylic acid as a linker achieved 63% enzyme inhibition at 5 µM [1]. By contrast, replacing the cis-cyclohexane linker with a flexible γ-aminobutyric acid (GABA) spacer significantly altered activity, underscoring that conformational pre-organization imparted by the cis scaffold is critical [1]. The Fmoc-cis-4-aminocyclohexane acetic acid derivative provides the same cis-cyclohexane stereochemistry with a longer acetic acid linker arm, offering tunable spacing without sacrificing the kinked orientation [1][2].

Biological activity proof point
Supporting evidence
63% falcipain-2 inhibition at 5 µM with cis-cyclohexane linker.
Conformational pre-organization may support protease inhibitor potency.
Qualitative comparison; GABA linker altered activity.
Protease inhibition Peptidomimetic linker Antimalarial design

Optimal Application Scenarios for Fmoc-cis-4-aminocyclohexane acetic acid in Research and Industrial Peptide Synthesis


Conformationally Constrained Peptidomimetic Linkers for Protease Inhibitors

The cis-4-aminocyclohexane scaffold enforces a kinked backbone trajectory shown to retain nanomolar affinity in falcipain-2 inhibitors [1]. Researchers developing macrocyclic protease inhibitors should select the Fmoc-cis-4-aminocyclohexane acetic acid derivative over the trans isomer to preserve this bioactive kink geometry [1].

Foldamer and β-Peptide Design Requiring Specific Backbone Dihedral Angles

Molecular modelling and NMR studies indicate that the cis configuration populates an axial carboxyl conformer, inducing a ~60° turn in the peptide backbone [2]. This property is essential for constructing folded β-peptide architectures that depend on precise backbone pre-organization, whereas the trans isomer produces an extended diequatorial geometry unsuitable for turn nucleation [2].

Automated Fmoc-SPPS of Peptides Containing Non-Proteinogenic Turn Mimetics

The compound is supplied as a ≥98% (HPLC) powder specifically validated for Fmoc solid-phase peptide synthesis reactivity . Its lower melting point (144–152 °C) relative to the trans isomer may facilitate dissolution in DMF/NMP during automated peptide synthesizer cycles, reducing potential nozzle clogging risks .

Application
Selection Property
Validation Focus
Protease inhibitor linkers
Cis-cyclohexane kinked geometry
Target binding assay context
Foldamer and β-peptide design
Axial carboxyl conformer population
Backbone dihedral angle analysis
Automated Fmoc-SPPS of turn mimetics
Solubility in DMF/NMP; amorphous character
Synthesis cycle reliability review

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